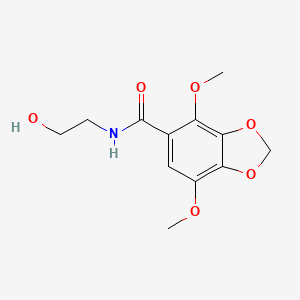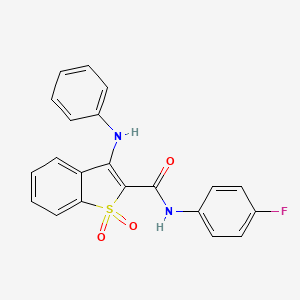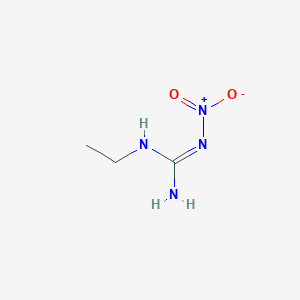![molecular formula C13H13ClN2O4 B11484179 1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B11484179.png)
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a chlorinated phenyl group, a hydroxyl group, and an imidazole ring
Vorbereitungsmethoden
The synthesis of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves several steps, including the formation of the imidazole ring and the introduction of the chlorinated phenyl group. The synthetic route typically starts with the preparation of the imidazole ring through a cyclization reaction involving appropriate precursors. The chlorinated phenyl group is then introduced through a substitution reaction, followed by the addition of the hydroxyl and methoxy groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Condensation: The imidazole ring can participate in condensation reactions to form larger heterocyclic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, such as nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, by binding to the active site and preventing substrate access. This inhibition reduces the production of reactive oxygen species, which can have therapeutic effects in conditions like inflammation and oxidative stress. The compound may also modulate receptor activity, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-HYDROXY-4-METHYL-1H-IMIDAZOL-5-YL]ETHAN-1-ONE can be compared with similar compounds, such as:
Acetovanillone: Known for its antioxidant properties and use as a precursor in organic synthesis.
4-Hydroxy-3-methoxyacetophenone: Used in the synthesis of pharmaceuticals and as an inhibitor of NADPH oxidase.
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: Studied for its potential biological activities and use in organic synthesis.
Eigenschaften
Molekularformel |
C13H13ClN2O4 |
|---|---|
Molekulargewicht |
296.70 g/mol |
IUPAC-Name |
1-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13ClN2O4/c1-6-11(7(2)17)16(19)13(15-6)8-4-9(14)12(18)10(5-8)20-3/h4-5,18-19H,1-3H3 |
InChI-Schlüssel |
MUILTKWFKVPSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)C2=CC(=C(C(=C2)Cl)O)OC)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)
![3,4-bis(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11484124.png)

![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11484139.png)

![3-(2-fluorophenyl)-N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11484156.png)
![Diethyl (1,1,1,3,3,3-hexafluoro-2-{[(5-fluoro-2-methylphenyl)carbamoyl]amino}propan-2-yl)propanedioate](/img/structure/B11484161.png)
![N-[3-(9H-carbazol-9-yl)propyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11484163.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)cyclohexanecarboxamide](/img/structure/B11484169.png)
![4-(2-{[(3-oxo-2,3,6,7-tetrahydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-8-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11484177.png)

![7-(2,3,4-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484185.png)
